1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-5-(methylthio)aniline with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one
- 1-(3-Amino-5-(methylthio)phenyl)-3-iodopropan-2-one
Uniqueness: 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the methylthio group can enhance its lipophilicity, while the chloropropanone moiety provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(3-amino-5-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-4-7(2-8(12)5-10)3-9(13)6-11/h2,4-5H,3,6,12H2,1H3 |
InChI Key |
ZKOIMLNISDCINC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)N)CC(=O)CCl |
Origin of Product |
United States |
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